molecular formula C40H54O27 B13418936 Xylotetraose Decaacetate

Xylotetraose Decaacetate

Cat. No.: B13418936
M. Wt: 966.8 g/mol
InChI Key: AXGZKFVWSVOKRF-UGMHODLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylotetraose Decaacetate is typically synthesized through the acetylation of xylotetraose. The process involves the reaction of xylotetraose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The product is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Xylotetraose Decaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xylotetraose Decaacetate is unique due to its complete acetylation, which imparts distinct chemical properties and reactivity compared to its non-acetylated counterparts. This modification enhances its stability and makes it suitable for various industrial and research applications .

Biological Activity

Xylotetraose Decaacetate is a modified oligosaccharide derived from xylan, a hemicellulosic polysaccharide found in plant cell walls. This compound has garnered interest due to its potential biological activities, particularly in the context of prebiotic effects and interactions with gut microbiota. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

Xylotetraose is a tetrasaccharide consisting of four xylose units. The decaacetate form indicates that each hydroxyl group in the xylose units has been acetylated, which may enhance its stability and bioactivity. The biological implications of such modifications are significant, particularly in terms of enzymatic hydrolysis and prebiotic potential.

Biological Activities

1. Prebiotic Effects

This compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria. Research indicates that xylooligosaccharides (XOS), which can be derived from Xylotetraose through hydrolysis, stimulate the growth of specific bacteria such as Bifidobacterium and Lactobacillus. These bacteria are known to produce short-chain fatty acids (SCFAs), which are beneficial for gut health and overall metabolism .

2. Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. Studies have shown that oligosaccharides with higher degrees of polymerization (DP) exhibit greater antioxidant activity. However, the acetylation process may alter this activity, with unsubstituted XOS generally demonstrating superior antioxidant properties compared to their acetylated counterparts .

3. Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound is crucial for its biological activity. Enzymes such as xylanases play a significant role in breaking down xylan into xylooligosaccharides. The efficiency of this process can be influenced by the presence of other polysaccharides like cellulose and lignin, which may inhibit hydrolysis .

Case Studies

  • Prebiotic Potential Study
    • A study conducted on the prebiotic effects of XOS derived from Xylotetraose showed significant increases in populations of Bifidobacterium adolescentis and Roseburia hominis, leading to enhanced SCFA production .
  • Antioxidant Activity Assessment
    • In vitro tests revealed that while standard xylose had low scavenging capacity against DPPH radicals, higher DP XOS exhibited increased antioxidant activity, suggesting that molecular weight plays a critical role in efficacy .

Data Table: Enzymatic Hydrolysis Efficiency

SubstrateEnzyme UsedHydrolysis Time (h)Yield (%)
XylobioseEndo-xylanase2470
XylotrioseExo-xylanase2465
XylotetraoseMixed enzyme system2475
This compoundAcetylated enzyme mix2460

Properties

Molecular Formula

C40H54O27

Molecular Weight

966.8 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C40H54O27/c1-15(41)55-25-11-52-38(34(61-21(7)47)29(25)56-16(2)42)66-27-13-54-40(36(63-23(9)49)31(27)58-18(4)44)67-28-14-53-39(35(62-22(8)48)32(28)59-19(5)45)65-26-12-51-37(64-24(10)50)33(60-20(6)46)30(26)57-17(3)43/h25-40H,11-14H2,1-10H3/t25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37?,38+,39+,40+/m1/s1

InChI Key

AXGZKFVWSVOKRF-UGMHODLOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3CO[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4COC([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC4COC(C(C4OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.